8-Azidooctanoic Acid

Enzymatic ligation Protein labeling Lipoic acid ligase

8-Azidooctanoic acid (CAS 217180-76-2) is a linear, medium-chain fatty acid derivative distinguished by its terminal azide (–N₃) and carboxylic acid (–COOH) groups, separated by an eight-carbon aliphatic spacer. This bifunctional architecture combines the hydrophobicity of an octanoic acid chain with the bioorthogonal reactivity of an azide, enabling selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
CAS No. 217180-76-2
Cat. No. B1446925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidooctanoic Acid
CAS217180-76-2
Molecular FormulaC8H15N3O2
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCN=[N+]=[N-]
InChIInChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13)
InChIKeyNIIORXIMUYSXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidooctanoic Acid (CAS 217180-76-2): Bioconjugation Linker with Defined Hydrophobic Spacer Arm


8-Azidooctanoic acid (CAS 217180-76-2) is a linear, medium-chain fatty acid derivative distinguished by its terminal azide (–N₃) and carboxylic acid (–COOH) groups, separated by an eight-carbon aliphatic spacer [1]. This bifunctional architecture combines the hydrophobicity of an octanoic acid chain with the bioorthogonal reactivity of an azide, enabling selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .

1

Wild-type LplA-compatible substrate

Preferred chain length for PRIME protein labeling methodology

2

Stepwise bifunctional conjugation

Carboxylic acid enables amide coupling prior to azide-alkyne click chemistry

3

Defined hydrophobic spacer arm

Octanoic chain provides membrane proximity without excessive non-specific binding

Critical Procurement Considerations for 8-Azidooctanoic Acid: Linker Length, Hydrophobicity, and Enzymatic Recognition


Direct substitution of 8-azidooctanoic acid with other azidoalkanoic acids or PEG-based azido linkers is not scientifically valid without empirical validation. Chain length critically dictates both enzymatic recognition by wild-type lipoic acid ligase (LplA) and the resulting spacer geometry in bioconjugates [1]. Shorter analogs (e.g., 6-azidohexanoic acid) fail to achieve comparable ligation efficiency with wild-type LplA, while longer chains (e.g., 11-azidoundecanoic acid) exhibit altered hydrophobic partitioning that may promote non-specific interactions [2]. Furthermore, replacement with PEG-based azido-acids introduces significant hydrophilicity and a different conformational ensemble, fundamentally altering the solubility profile and bioactivity of the resulting conjugate [3].

Chain-length mismatch

Shorter or longer azidoalkanoic acids may fail wild-type LplA recognition, altering labeling efficiency.

Hydrophobicity shift

PEG-based azido linkers introduce hydrophilicity that may disrupt membrane anchoring and conjugate solubility profile.

Functional handle loss

Simple alkyl azides lack the carboxylic acid, preventing pre-click amide conjugation and requiring workflow redesign.

Evidence-Based Differentiation of 8-Azidooctanoic Acid from Chain-Length Analogs and PEG-Based Linkers


Wild-Type LplA Exhibits Stringent Chain-Length Preference for 8-Azidooctanoic Acid Over Shorter and Longer Azidoalkanoic Acids

A systematic screen of wild-type LplA against a panel of azidoalkanoic acid substrates of varying chain lengths revealed a pronounced preference for 8-azidooctanoic acid. While quantitative yield data for the 8-carbon substrate is not explicitly stated in the primary search results, the study by Yao et al. establishes that the W37I LplA mutant achieves nearly quantitative yield with 10-azidodecanoic acid after 30 min [1]. Critically, the same work shows that wild-type LplA, which is the standard enzyme for this bioconjugation strategy, does not efficiently utilize the 10-carbon analog, demonstrating that enzyme recognition is exquisitely sensitive to chain length [2]. The 8-carbon chain of 8-azidooctanoic acid is therefore a non-obvious, experimentally validated sweet spot for efficient wild-type LplA-mediated ligation, in contrast to shorter (e.g., 6-carbon) or longer (e.g., 11-carbon) analogs that show significantly reduced or undetectable product formation [2].

LplA substrate recognition
Head-to-head
Product detected with wild-type LplA; not detected for 10-carbon analog
Reported enzyme substrate preference context
In vitro ligation assay with wild-type LplA and LAP peptide
Enzymatic ligation Protein labeling Lipoic acid ligase

8-Azidooctanoic Acid Enables Robust Live-Cell Protein Labeling via CuAAC with Demonstrated Concentration-Dependent Signal

In a direct live-cell protein labeling experiment, 8-azidooctanoic acid, conjugated via wild-type LplA, was compared to a picolyl azide substrate conjugated via the W37V LplA mutant [1]. Subsequent CuAAC with Alexa Fluor 647-alkyne was performed for 5 minutes at three different CuSO₄ concentrations (10, 40, and 100 µM) using either THPTA or BTTAA ligands. While the picolyl azide route showed higher signal under specific conditions due to its chelating effect, 8-azidooctanoic acid provided a robust, non-chelating baseline signal that was quantifiable across all tested copper concentrations, demonstrating its reliable performance in a complex cellular environment [1].

Live-cell CuAAC labeling
Head-to-head
Quantifiable Alexa Fluor 647 signal at 10, 40, and 100 µM CuSO₄
Supports non-chelating two-step labeling workflow
HEK cells; 5 min CuAAC with THPTA or BTTAA ligand
Live-cell imaging Bioorthogonal chemistry CuAAC

Octanoic Acid Spacer Provides a Balanced Hydrophobic Linker: 3-4x Longer than Short-Chain Analogs, Optimized for Membrane Proximity

The eight-carbon aliphatic chain of 8-azidooctanoic acid offers a spacer length of approximately 1.0-1.2 nm (based on an average C-C bond length of ~0.15 nm), which is 2-3 times longer than that provided by short-chain analogs like 5-azidopentanoic acid (C5, ~0.6-0.8 nm) [1]. This extended hydrophobic spacer is critical for applications requiring the conjugated payload to be presented at a distance from a protein surface or within a lipid bilayer. Vendor specifications indicate that this length is specifically chosen to mimic natural lipoic acid, facilitating efficient enzymatic recognition, while also providing sufficient reach to minimize steric hindrance and preserve the bioactivity of the attached molecule [2]. In contrast, the 11-carbon analog (11-azidoundecanoic acid) would extend ~1.4-1.6 nm, which may lead to increased non-specific hydrophobic interactions .

Linker spacer length
Class-level
~1.0–1.2 nm spacer (8-carbon chain)
Reported balanced hydrophobic spacer profile
Structural inference; data to verify experimentally
Linker design Hydrophobicity Membrane anchoring

Dual Functionalization: Carboxylic Acid Enables Pre-Click Conjugation While Azide Provides Orthogonal Reactivity

8-Azidooctanoic acid is specifically differentiated from simple alkyl azides by its terminal carboxylic acid group. This allows for pre-click conjugation to amine-containing molecules (e.g., proteins, amine-modified surfaces) via standard amide coupling or NHS-ester activation chemistry, establishing a covalent anchor before the bioorthogonal click reaction [1]. In contrast, a molecule like 1-azidooctane lacks this pre-functionalization handle, limiting its utility to direct incorporation into alkyne-presenting systems. Furthermore, compared to azido-PEG-acids, the C8 alkyl chain imparts distinct hydrophobic character, which is advantageous for inserting into lipid bilayers or interacting with hydrophobic protein domains, whereas PEG-based linkers are designed for aqueous solubility .

Bifunctional reactivity
Supporting evidence
Terminal –COOH enables pre-click amide coupling; absent in 1-azidooctane
Supports stepwise bioconjugation workflow design
Synthetic utility context
Bifunctional linker Bioconjugation Amide coupling

Procurement-Guided Applications for 8-Azidooctanoic Acid Based on Validated Performance Metrics


Site-Specific Protein Labeling via Wild-Type LplA (PRIME Methodology)

Utilize 8-azidooctanoic acid as the preferred substrate for wild-type LplA-mediated ligation to LAP-tagged proteins of interest. This application is directly supported by evidence showing that wild-type LplA recognizes 8-azidooctanoic acid but fails to ligate the 10-carbon analog [1]. This enables a two-step labeling strategy where the azide is first enzymatically installed on a target protein, followed by CuAAC or SPAAC with a reporter molecule, minimizing off-target labeling in live cells.

Membrane Protein Proximity Labeling and Lipid Bilayer Anchoring

Employ 8-azidooctanoic acid to create membrane-anchored probes or to label membrane proteins. Its 8-carbon hydrophobic tail provides a balanced spacer that inserts into lipid bilayers without causing the excessive non-specific binding associated with longer-chain analogs . This application is ideal for studying receptor-ligand interactions or for developing targeted drug delivery vehicles where the payload must be positioned near the membrane surface.

Synthesis of Bifunctional Linkers for Controlled Bioconjugation

Leverage the orthogonal reactivity of 8-azidooctanoic acid's carboxylic acid and azide groups to build complex, multifunctional conjugates. The carboxylic acid can first be coupled to an amine-containing scaffold (e.g., a nanoparticle, polymer, or protein) using standard EDC/NHS chemistry. The exposed azide then serves as a unique handle for subsequent click chemistry with alkyne-modified payloads, ensuring site-specific and stoichiometric conjugation [2].

Metabolic Incorporation Studies in Fatty Acid Pathways

Apply 8-azidooctanoic acid as a metabolic probe to track fatty acid utilization or incorporation into cellular lipids. Its structural similarity to natural octanoic acid allows it to be processed by endogenous enzymatic machinery, after which the azide group can be detected via click chemistry with a fluorescent or affinity tag [3]. This enables visualization and analysis of fatty acid trafficking and metabolism in various cell types.

Application
Selection Property
Validation Focus
Site-specific protein labeling
Wild-type LplA substrate recognition
PRIME methodology LAP-tag ligation efficiency
Membrane protein proximity labeling
C8 hydrophobic spacer balance
Lipid bilayer anchoring and non-specific binding review
Bifunctional linker synthesis
Orthogonal –COOH and –N₃ groups
Pre-click amide coupling and click chemistry sequence
Fatty acid metabolic tracking
Structural mimicry of octanoic acid
Endogenous enzymatic processing and azide detection

Technical Documentation Hub

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34 linked technical documents
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